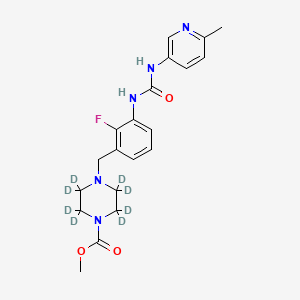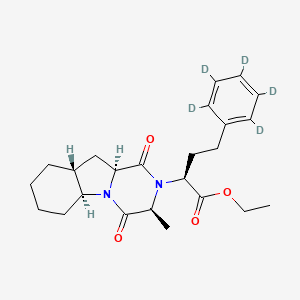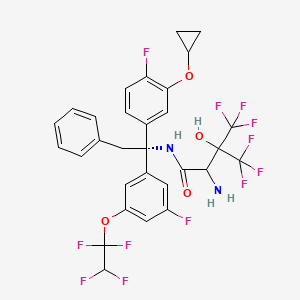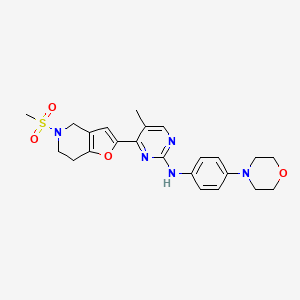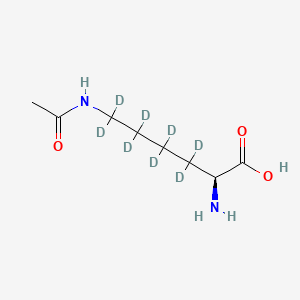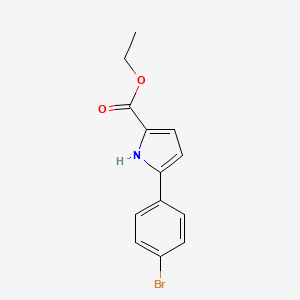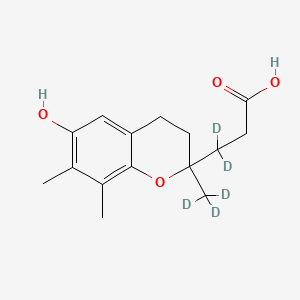
gamma-CEHC-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gamma-CEHC-d5, also known as 3,4-dihydro-6-hydroxy-2,7,8-trimethyl-2H-1-benzopyran-2-propanoic acid-d5, is a deuterium-labeled derivative of gamma-CEHC. Gamma-CEHC is a metabolite of gamma-tocopherol, a form of Vitamin E. This compound is primarily used in scientific research to study the metabolic pathways and biological effects of gamma-tocopherol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Gamma-CEHC-d5 is synthesized by incorporating deuterium into gamma-CEHC. The process involves the selective replacement of hydrogen atoms with deuterium. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon and a deuterium source like deuterium oxide (D2O) or deuterium gas (D2).
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to handle deuterium gas safely. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Gamma-CEHC-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced back to its parent tocopherol form.
Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Gamma-tocopherol.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Gamma-CEHC-d5 is widely used in scientific research for various applications:
Chemistry: Used as a tracer in metabolic studies to understand the pathways of gamma-tocopherol metabolism.
Biology: Helps in studying the biological effects of gamma-tocopherol and its metabolites.
Medicine: Used in pharmacokinetic studies to understand the distribution and elimination of gamma-tocopherol in the body.
Industry: Employed in the development of new antioxidant formulations and supplements.
Mecanismo De Acción
Gamma-CEHC-d5 exerts its effects by mimicking the behavior of gamma-CEHC in biological systems. It acts as an antioxidant, scavenging free radicals and reducing oxidative stress. The compound targets various molecular pathways involved in inflammation and oxidative damage, thereby providing protective effects against cellular damage.
Comparación Con Compuestos Similares
Gamma-CEHC-d5 is compared with other similar compounds such as alpha-CEHC and gamma-CEHC. While all these compounds are metabolites of tocopherols, this compound is unique due to its deuterium labeling, which makes it a valuable tool in metabolic studies. The deuterium labeling allows for precise tracking and quantification in biological systems.
Similar Compounds
Alpha-CEHC: A metabolite of alpha-tocopherol with similar antioxidant properties.
Gamma-CEHC: The non-deuterated form of this compound, also a metabolite of gamma-tocopherol.
Trolox: A water-soluble analog of Vitamin E with antioxidant properties.
Propiedades
Fórmula molecular |
C15H20O4 |
|---|---|
Peso molecular |
269.35 g/mol |
Nombre IUPAC |
3,3-dideuterio-3-[6-hydroxy-7,8-dimethyl-2-(trideuteriomethyl)-3,4-dihydrochromen-2-yl]propanoic acid |
InChI |
InChI=1S/C15H20O4/c1-9-10(2)14-11(8-12(9)16)4-6-15(3,19-14)7-5-13(17)18/h8,16H,4-7H2,1-3H3,(H,17,18)/i3D3,7D2 |
Clave InChI |
VMJQLPNCUPGMNQ-BBWXTLFWSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C1(CCC2=CC(=C(C(=C2O1)C)C)O)C([2H])([2H])CC(=O)O |
SMILES canónico |
CC1=C(C=C2CCC(OC2=C1C)(C)CCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


